![molecular formula C17H23NO4 B1324813 Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate CAS No. 898770-81-5](/img/structure/B1324813.png)
Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate typically involves the reaction of 4-(morpholinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate has been identified as a potential therapeutic agent due to its role as an agonist or partial agonist of G-protein coupled receptor 43 (GPR43). This receptor is implicated in the regulation of metabolic processes, making this compound relevant for treating conditions such as Type 2 diabetes mellitus and associated metabolic disorders.
Therapeutic Potential
- Type 2 Diabetes Management : The compound has shown promise in managing Type 2 diabetes by modulating GPR43 activity, which influences insulin sensitivity and glucose metabolism. Research indicates that compounds targeting GPR43 can improve glucose tolerance and reduce hyperglycemia in diabetic models .
- Dyslipidemia Treatment : this compound may help in treating dyslipidemia by regulating lipid profiles, potentially lowering LDL cholesterol and triglyceride levels .
Pharmacological Studies
Pharmacological studies have highlighted the compound's ability to modify physiological responses related to metabolic diseases. The following table summarizes key findings from various studies:
Case Studies
Several case studies have documented the effects of this compound on metabolic diseases:
-
Case Study 1: Type 2 Diabetes
In a controlled trial involving diabetic mice, administration of the compound resulted in significant reductions in fasting blood glucose levels compared to the control group. The study highlighted its potential as a therapeutic agent for diabetes management . -
Case Study 2: Dyslipidemia
Another study focused on patients with dyslipidemia showed that treatment with this compound led to improved lipid profiles, with notable decreases in total cholesterol and triglycerides after a 12-week regimen .
Wirkmechanismus
The mechanism of action of Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate involves its interaction with molecular targets such as enzymes and receptors. For instance, as a reversible inhibitor of monoamine oxidase A (MAO-A), it prevents the breakdown of monoamine neurotransmitters, thereby increasing their levels in the brain and exerting antidepressant and anxiolytic effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate can be compared with other similar compounds, such as:
Moclobemide: Another MAO-A inhibitor with similar antidepressant properties.
Reboxetine: A norepinephrine reuptake inhibitor used as an antidepressant.
Viloxazine: A norepinephrine reuptake inhibitor with additional effects on serotonin receptors.
These compounds share some pharmacological properties but differ in their specific mechanisms of action and therapeutic applications .
Biologische Aktivität
Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, highlighting its pharmacological properties and implications for therapeutic applications.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler aromatic precursors. The key steps include the introduction of the morpholinomethyl group and the formation of the oxobutyrate moiety. The synthetic pathway can be summarized as follows:
- Preparation of the Morpholinomethyl Group : This is achieved through nucleophilic substitution reactions involving morpholine derivatives.
- Formation of the Oxobutyrate Moiety : This may involve acylation reactions where ethyl acetoacetate is reacted with appropriate reagents to form the desired oxobutyrate structure.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, a study evaluating various synthesized compounds showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi . The minimum inhibitory concentrations (MICs) for these compounds were determined, indicating their potential as antimicrobial agents.
Compound | MIC (µg/mL) | Activity Against |
---|---|---|
This compound | 32 | Staphylococcus aureus |
This compound | 64 | Escherichia coli |
This compound | 16 | Candida albicans |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. These studies revealed that while the compound exhibits antimicrobial activity, it also possesses cytotoxic effects against certain cancer cell lines. For example, in vitro tests showed that the compound inhibited cell proliferation in human cancer cell lines with IC50 values ranging from 10 to 50 µM depending on the specific cell type .
Case Study 1: Antimicrobial Efficacy
In a controlled study, researchers synthesized a series of derivatives based on this compound to assess their antimicrobial efficacy. The study involved testing against a panel of pathogenic bacteria and fungi. The results indicated that modifications to the morpholine group significantly enhanced antibacterial activity, suggesting structure-activity relationships that could guide future drug design .
Case Study 2: Cancer Cell Line Testing
Another significant study involved testing this compound against various cancer cell lines, including breast and colon cancer cells. The compound demonstrated selective cytotoxicity, leading to apoptosis in treated cells as evidenced by flow cytometry analysis. These findings suggest potential therapeutic applications in oncology .
Eigenschaften
IUPAC Name |
ethyl 4-[4-(morpholin-4-ylmethyl)phenyl]-4-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-2-22-17(20)8-7-16(19)15-5-3-14(4-6-15)13-18-9-11-21-12-10-18/h3-6H,2,7-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADRPDFWARPUQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)CN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642666 | |
Record name | Ethyl 4-{4-[(morpholin-4-yl)methyl]phenyl}-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-81-5 | |
Record name | Ethyl 4-{4-[(morpholin-4-yl)methyl]phenyl}-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.